1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with a methyl group and a phenyl group.
Preparation Methods
The synthesis of 1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves several steps. One common method includes the reaction of 3-phenylpyrrolidine with methylating agents under controlled conditions to introduce the methyl group. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
1-Methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride can be compared with similar compounds such as:
3-Methyl-3-phenylpyrrolidine: Lacks the carboxylic acid group, resulting in different reactivity and applications.
1,3-Dimethyl-3-phenylpyrrolidine hydrochloride: Contains an additional methyl group, which can alter its chemical properties and biological activity.
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid: Features a keto group, providing different reactivity in chemical reactions.
Properties
IUPAC Name |
1-methyl-3-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-8-7-12(9-13,11(14)15)10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUKOOOSGVWMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172520-05-5 |
Source
|
Record name | 1-methyl-3-phenylpyrrolidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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